3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and an ethylpiperazine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-nitrobenzoic acid and 4-ethylpiperazine.
Reduction: The nitro group of 3-bromo-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is then coupled with 4-ethylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may disrupt bacterial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(Bromomethyl)benzoic acid: Lacks the piperazine group but has a bromomethyl substituent.
4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazine group but with different substituents on the benzene ring.
Properties
CAS No. |
1131594-62-1 |
---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
InChI Key |
HENIRMHJRKHXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.